4-Isopropylbenzo[d][1,3]dioxole
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Overview
Description
4-Isopropylbenzo[d][1,3]dioxole is a chemical compound belonging to the benzo[d][1,3]dioxole family. This compound is characterized by a benzene ring fused with a dioxole ring, and an isopropyl group attached to the benzene ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropylbenzo[d][1,3]dioxole typically involves the reaction of 4-isopropylphenol with formaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of a methylene bridge, resulting in the dioxole ring formation. The reaction conditions often include a temperature range of 60-80°C and a reaction time of 4-6 hours .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as sulfuric acid or hydrochloric acid is common to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: 4-Isopropylbenzo[d][1,3]dioxole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products Formed:
Oxidation: Quinones and hydroquinones.
Reduction: Dihydro derivatives.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
4-Isopropylbenzo[d][1,3]dioxole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Isopropylbenzo[d][1,3]dioxole involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of biological processes. For example, its potential anticancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Benzo[d][1,3]dioxole: The parent compound without the isopropyl group.
4-Methylbenzo[d][1,3]dioxole: A similar compound with a methyl group instead of an isopropyl group.
4-Ethylbenzo[d][1,3]dioxole: A compound with an ethyl group attached to the benzene ring.
Uniqueness: 4-Isopropylbenzo[d][1,3]dioxole is unique due to the presence of the isopropyl group, which imparts distinct chemical and biological properties. This structural variation can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H12O2 |
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Molecular Weight |
164.20 g/mol |
IUPAC Name |
4-propan-2-yl-1,3-benzodioxole |
InChI |
InChI=1S/C10H12O2/c1-7(2)8-4-3-5-9-10(8)12-6-11-9/h3-5,7H,6H2,1-2H3 |
InChI Key |
DMBGBAJZGAJGLD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C2C(=CC=C1)OCO2 |
Origin of Product |
United States |
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